2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a fluoro group and an oxazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to a range of downstream effects .
Pharmacokinetics
The presence of the fluorine atom in the molecule could potentially enhance its bioavailability, as fluorine atoms have been shown to improve the pharmacokinetic properties of many drugs .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules could potentially affect the compound’s ability to bind to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be achieved through a multicomponent reaction involving 2-aminopyridin-3-ol, dimethyl phthalate, and anilines. The reaction is typically carried out in 1-butyl-3-methylimidazolium tetrafluoroborate at temperatures ranging from 80 to 85°C for 90 to 120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for larger scale synthesis. The use of ionic liquids as solvents can enhance the efficiency and sustainability of the process, reducing the need for hazardous organic solvents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide: A similar compound with a different substitution pattern.
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar heterocyclic core and are studied for their biological activities.
Uniqueness
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWQLADWOLKVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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